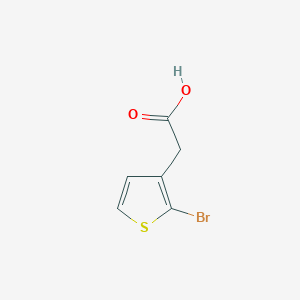

2-(2-Bromothiophen-3-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromothiophen-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S/c7-6-4(1-2-10-6)3-5(8)9/h1-2H,3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQRDVQJIXQIRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1CC(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174454-41-2 | |

| Record name | 2-(2-bromothiophen-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-(2-Bromothiophen-3-yl)acetic acid typically involves the bromination of thiophene derivatives followed by acetic acid substitution. One common method is the bromination of 3-thiopheneacetic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(2-Bromothiophen-3-yl)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds such as Grignard reagents or organolithium reagents.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a Grignard reagent can yield a variety of substituted thiophene derivatives .

Scientific Research Applications

Unfortunately, the provided search results do not offer comprehensive information specifically on the applications of the compound "4-{5-[4-(benzyloxy)phenyl]-1-methyl-1H-pyrazol-4-yl}pyridine" . However, the available data can be used to deduce potential research avenues and related compounds of interest.

Chemical Information

- Basic Data: The compound has a molecular formula of and a molecular weight of 341.4 g/mol .

- IUPAC Name: 4-[1-methyl-5-(4-phenylmethoxyphenyl)pyrazol-4-yl]pyridine .

- Synonyms: The compound is also known as 1351597-28-8, 4-{5-[4-(benzyloxy)phenyl]-1-methyl-1H-pyrazol-4-yl}pyridine, and 4-(5-(4-(benzyloxy)phenyl)-1-methyl-1H-pyrazol-4-yl)pyridine .

Potential Research Areas

- Glycine Transporter 1 (GlyT1) Inhibitors: Research on similar compounds, such as 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w), indicates potential applications as GlyT1 inhibitors. These inhibitors have shown promise in rodent models for schizophrenia .

- Cosmetic Applications: While not directly related to the specific compound, research emphasizes the importance of formulation and experimental design in developing stable, safe, and effective cosmetic products . Pyrazole derivatives may find use in cosmetic formulations.

- Carbon-Carbon Bond Formation: Related research highlights the use of palladium-catalyzed cross-coupling reactions for carbon-carbon bond formation, which could be relevant in synthesizing and modifying this compound .

- Arsenic Exposure Research: Studies on the biological effects of arsenic exposure and potential ameliorating reagents suggest a broader context for the compound in studies related to oxidative stress, DNA damage, and carcinogenesis .

Related Compounds

- SP4160: This compound, with PubChem CID 656989, is a pyrazole derivative with potential applications as an inhibitor .

- 3-(Benzyloxy)-1-phenyl-1H-pyrazole: Synthesis and use of this compound in preparing aldehyde derivatives .

- 3-(4-(benzyloxy)phenyl)-4-methoxy-1-methyl-1H-pyrazole and 5-(4-(benzyloxy)phenyl)-4-methoxy-1-methyl-1H-pyrazole .

Mechanism of Action

The mechanism of action of 2-(2-Bromothiophen-3-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with their normal function. The bromine atom and the acetic acid group play crucial roles in binding to the target molecule, either through covalent or non-covalent interactions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Brominated Acetic Acid Derivatives

Key Observations :

- Electron-Withdrawing Effects : Bromine at ortho/meta positions (e.g., in 2-(3-Bromo-4-methoxyphenyl)acetic acid) increases C–C–C angles (121.5° vs. 118.2° for methoxy), indicating strong electron-withdrawing properties .

- Hydrogen Bonding : Carboxylic acid groups in 2-(3-Bromo-4-methoxyphenyl)acetic acid form centrosymmetric dimers via R₂²(8) motifs, enhancing thermal stability .

Crystallographic Data

Table 2: Crystallographic Comparison

Key Findings :

- Packing Effects : Methoxy groups in 2-(3-Bromo-4-methoxyphenyl)acetic acid induce coplanarity with the phenyl ring, while the acetic acid group remains perpendicular, influencing molecular stacking .

- Stability : Strong hydrogen bonding in brominated derivatives correlates with higher melting points and crystallinity .

Biological Activity

2-(2-Bromothiophen-3-yl)acetic acid is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 221.07 g/mol. The compound features a brominated thiophene ring attached to an acetic acid moiety, which contributes to its unique chemical reactivity and potential biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to inhibit bacterial growth and biofilm formation.

- Anticancer Potential : The compound has been investigated for its role in inhibiting enzymes linked to cancer progression, particularly microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is crucial in the biosynthesis of prostaglandin E2 (PGE2), which is involved in inflammation and cancer development.

The biological activity of this compound can be explained through its interaction with specific molecular targets within biological systems:

- Enzyme Inhibition : The compound inhibits mPGES-1, which is significant in controlling the production of PGE2. This selective inhibition may provide therapeutic benefits without the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

- Cellular Pathway Modulation : By interacting with various biochemical pathways, this compound may influence cellular responses related to inflammation and cancer cell proliferation.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

| Study | Findings |

|---|---|

| Akitake et al., 2013 | Identified mPGES-1 as a strategic therapeutic target; the compound demonstrated significant inhibition of PGE2 production in vitro. |

| Di Micco et al., 2016 | Discussed the advantages of selective mPGES-1 inhibitors over traditional NSAIDs, emphasizing reduced side effects while maintaining efficacy. |

| PMC8144515 | Evaluated the antibacterial properties against biofilm-producing pathogens, demonstrating effective inhibition at low concentrations. |

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Factors such as solubility, stability under physiological conditions, and metabolic pathways are crucial for understanding its therapeutic potential.

Q & A

Q. What are the standard synthetic routes for 2-(2-Bromothiophen-3-yl)acetic acid, and how can regioselectivity be ensured during bromination?

Methodological Answer: The compound is typically synthesized via electrophilic bromination of thiophene derivatives. A regioselective approach involves reacting 3-thiopheneacetic acid with bromine in acetic acid under controlled conditions (e.g., 60–90 min at room temperature). The acetic acid solvent stabilizes intermediates, favoring bromination at the 2-position of the thiophene ring. Post-reaction, quenching with ice water followed by recrystallization (e.g., using ethanol/water mixtures) yields high-purity crystals. NMR and X-ray diffraction validate regiochemistry .

Q. How can researchers optimize purification and characterize the compound effectively?

Methodological Answer: Purification via recrystallization (ethanol/water) is recommended to remove unreacted bromine and by-products. Characterization should include:

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation.

- Store in airtight containers at room temperature, away from oxidizing agents.

- Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols. Refer to SDS sheets for GHS hazard codes (e.g., H315, H319 for skin/eye irritation) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction elucidate structural features like hydrogen bonding and ring distortions?

Methodological Answer: X-ray diffraction (e.g., using a Bruker SMART APEXII detector) reveals:

- Crystal System : Monoclinic (space group ) with unit cell parameters Å, Å.

- Hydrogen Bonding : Centrosymmetric dimers via motifs between carboxylic groups (O–H···O ≈ 2.6 Å).

- Ring Distortions : Thiophene ring angles deviate from 120° due to bromine’s electron-withdrawing effects (e.g., C–Br–C angle ≈ 121.5°). Refinement via SHELXL-2018 ensures accuracy (-factor < 0.03) .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Methodological Answer: Bromine’s electron-withdrawing nature activates the thiophene ring for Suzuki-Miyaura couplings. Density functional theory (DFT) calculations show:

- Charge Distribution : Bromine increases electrophilicity at the adjacent carbon, favoring palladium-catalyzed couplings.

- Reactivity Trends : Thiophene derivatives exhibit higher reactivity than benzene analogues due to sulfur’s polarizability. Optimize using Pd(PPh)/KCO in THF at 80°C .

Q. What role does this compound play in natural product synthesis?

Methodological Answer: It serves as a key precursor for bioactive molecules:

- Combretastatin Analogues : Via Perkin condensation with benzaldehydes, forming stilbene cores.

- Vancomycin Models : Carboxylic acid functionality enables peptide coupling.

Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane) and isolate via column chromatography .

Q. How can researchers troubleshoot low yields in bromination reactions?

Methodological Answer: Low yields may arise from:

- Side Reactions : Over-bromination. Mitigate by stoichiometric bromine addition (1:1 molar ratio).

- Temperature Control : Exothermic reactions require cooling (0–5°C).

- Purification Issues : Use activated charcoal during recrystallization to absorb colored impurities .

Q. What mechanistic insights explain regioselectivity in electrophilic substitutions?

Methodological Answer: Bromination follows an electrophilic aromatic substitution mechanism:

- Directing Effects : The electron-donating acetic acid group directs bromine to the 2-position via resonance stabilization.

- Transition State Analysis : Computational models (e.g., Gaussian 16) show lower activation energy for 2-bromination compared to 4-position. Validate with -NMR chemical shift calculations .

Q. Notes

- Avoid commercial sources (e.g., BenchChem) per guidelines.

- Citations prioritize peer-reviewed crystallography and synthesis studies.

- Advanced questions integrate computational and experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.